molecular formula C11H13NO4 B1667985 Bendiocarb CAS No. 22781-23-3

Bendiocarb

Cat. No.: B1667985
CAS No.: 22781-23-3
M. Wt: 223.22 g/mol
InChI Key: XEGGRYVFLWGFHI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Bendiocarb undergoes various chemical reactions, including:

Scientific Research Applications

Bendiocarb has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Bendiocarb belongs to the carbamate family of insecticides, which includes compounds like carbaryl, aldicarb, and propoxur . Compared to these compounds, this compound is classified as intermediately toxic and is known for its high insecticidal activity at low dosages . Its unique properties, such as being virtually odorless and not leaving an unsightly deposit, make it acceptable for use in household and public health settings .

Similar Compounds

    Carbaryl: Another carbamate insecticide with similar mechanisms of action but different toxicity levels.

    Aldicarb: Known for its high toxicity and effectiveness against a wide range of pests.

    Propoxur: Used in public health for controlling pests like mosquitoes and cockroaches.

This compound’s unique combination of high efficacy, moderate toxicity, and versatility in application makes it a valuable tool in pest control and scientific research.

Biological Activity

Bendiocarb is a carbamate insecticide widely used in agriculture and vector control. Its biological activity is characterized by its effects on various organisms, including mammals, aquatic species, and insects. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological effects of this compound, highlighting its mechanisms of action, toxicity levels, and environmental impact.

This compound functions primarily as an acetylcholinesterase (AChE) inhibitor. By inhibiting this enzyme, it disrupts the breakdown of the neurotransmitter acetylcholine, leading to an accumulation of acetylcholine at synapses. This can result in overstimulation of the nervous system, causing paralysis and death in susceptible organisms.

1. Zebrafish Embryotoxicity

A study assessed the effects of this compound on zebrafish embryos. The results indicated significant embryotoxicity at various concentrations:

  • EC50 Values :
    • Embryonic deformities: 2.30 mg/L
    • Reduced body length: 0.39 mg/L
  • Observations : Tail malformations and altered heart rates were noted at concentrations above 0.4 mg/L. Additionally, oxidative stress markers were elevated in treated embryos, indicating a biochemical response to toxicity .

2. Acute and Chronic Exposure in Aquatic Species

Research on the pond snail (Lymnaea stagnalis) revealed that both acute and chronic exposure to this compound affected mortality rates and developmental progression:

  • Findings :
    • Increased mortality was observed with higher concentrations.
    • Developmental delays were noted, affecting shell height and hatching rates .

Insecticidal Efficacy

This compound has been evaluated for its effectiveness against various insect vectors:

1. Residual Bio-efficacy

A study conducted in Burkina Faso assessed the residual efficacy of this compound applied through indoor residual spraying (IRS):

  • Results :
    • Mortality rates for Anopheles stephensi mosquitoes reached up to 93.83% within one month post-application.
    • The efficacy persisted for approximately two months on treated surfaces .

2. Resistance Studies

In regions where this compound is used extensively, resistance development has been documented:

  • Findings : A study indicated that Anopheles funestus exhibited phenotypic resistance to both pyrethroids and this compound, with a mortality rate of only 33.6% when exposed to this compound .

Case Study: Impact on Non-target Organisms

Research investigating the effects of this compound on chicks found no significant toxicity to liver or central nervous system tissues at administered doses. This suggests that while this compound is effective against target pests, its impact on non-target species may vary based on exposure levels and biological context .

Data Summary

Study FocusOrganismKey FindingsEC50/LC50 Values
EmbryotoxicityZebrafishTail malformations; oxidative stressEC50 = 2.30 mg/L
Aquatic ToxicityPond SnailIncreased mortality; developmental delaysVaries by concentration
Insecticidal EfficacyAnopheles stephensiHigh mortality post IRS applicationUp to 93.83%
ResistanceAnopheles funestusResistance observed; low mortality rateMR = 33.6%

Q & A

Basic Research Questions

Q. What are the primary mechanisms of bendiocarb toxicity in mammalian systems, and how can these be experimentally validated?

this compound inhibits acetylcholinesterase (AChE), disrupting neurotransmission. To validate this:

  • Use in vitro AChE activity assays with liver microsomes or brain homogenates exposed to this compound .
  • Quantify inhibition kinetics (e.g., IC₅₀ values) via spectrophotometric methods (Ellman assay).
  • Compare results with positive controls (e.g., carbofuran) and negative controls (solvent-only groups) to isolate this compound-specific effects .

Q. How should researchers design dose-response studies to assess this compound's sublethal effects in animal models?

  • Select a range of doses (e.g., 1–20 mg/kg for rabbits) based on LD₅₀ values .
  • Include longitudinal sampling (e.g., days 10 and 20 post-exposure) to capture time-dependent ultrastructural changes in tissues (e.g., skeletal muscle sarcomere dissolution via electron microscopy) .
  • Use repeated-measures ANOVA to analyze temporal trends and dose-dependent variance .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Follow ISO 17034 guidelines: use PPE (gloves, lab coats, respirators), conduct experiments in fume hoods, and maintain spill kits .
  • Store this compound in airtight containers at ≤4°C to prevent degradation .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioaccumulation potential be resolved across studies?

  • Contradiction : Some studies report rapid excretion (80–95% within 48 hours in rabbits), while others detect tissue residues (e.g., fat, liver) post-exposure .
  • Resolution :

  • Standardize exposure duration and metabolic profiling across models (e.g., compare rats vs. rabbits).
  • Use radiolabeled this compound (¹⁴C) to track distribution and half-life in tissues via liquid scintillation counting .
  • Apply compartmental pharmacokinetic modeling to reconcile interspecies differences .

Q. What experimental designs are optimal for assessing this compound’s chronic effects on non-target organisms?

  • Use mesocosm studies to simulate environmental exposure, incorporating benthic invertebrates (e.g., Daphnia magna) and aquatic plants.
  • Measure biomarkers (e.g., AChE inhibition, oxidative stress markers like glutathione-S-transferase) at intervals (e.g., 7, 14, 21 days) .
  • Apply factorial design to test interactions with environmental variables (pH, temperature) .

Q. How can researchers address discrepancies in this compound’s reported LD₅₀ values across species?

  • Example : LD₅₀ ranges from 34–156 mg/kg in rats vs. 35–40 mg/kg in rabbits .
  • Methodology :

  • Conduct interspecies comparative studies under standardized conditions (diet, age, sex).
  • Use probit analysis to calculate LD₅₀ with 95% confidence intervals, controlling for genetic variability .
  • Publish raw mortality data and survival curves to enable meta-analysis .

Q. What advanced analytical techniques are suitable for detecting this compound metabolites in biological samples?

  • LC-MS/MS : Quantify hydroxylated metabolites (e.g., 2,2-dimethyl-1,3-benzodioxol-4-ol) in urine or plasma .
  • Immunoassays : Develop ELISA kits for high-throughput screening of field samples (validate against LC-MS/MS) .

Q. Methodological Guidance for Data Interpretation

Q. How should time-dependent ultrastructural changes (e.g., mitochondrial swelling) be quantified in this compound-exposed tissues?

  • Use transmission electron microscopy (TEM) to capture high-resolution images of skeletal muscle .
  • Apply image analysis software (e.g., ImageJ) to measure mitochondrial area/cristae density.
  • Correlate structural damage with functional assays (e.g., ATP synthesis rates) .

Q. How can researchers integrate multi-omics approaches to study this compound’s systemic effects?

  • Combine transcriptomics (RNA-Seq of liver tissue) with proteomics (LC-MS/MS) to identify AChE-independent pathways .
  • Use pathway enrichment tools (e.g., DAVID, KEGG) to map perturbed biological processes .

Properties

IUPAC Name

(2,2-dimethyl-1,3-benzodioxol-4-yl) N-methylcarbamate
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InChI

InChI=1S/C11H13NO4/c1-11(2)15-8-6-4-5-7(9(8)16-11)14-10(13)12-3/h4-6H,1-3H3,(H,12,13)
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InChI Key

XEGGRYVFLWGFHI-UHFFFAOYSA-N
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Canonical SMILES

CC1(OC2=C(O1)C(=CC=C2)OC(=O)NC)C
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Molecular Formula

C11H13NO4
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DSSTOX Substance ID

DTXSID9032327
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Molecular Weight

223.22 g/mol
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Physical Description

Bendiocarb is a white solid. Melting point 265 °F (129-130 °C). Insoluble in water. Used as a contact insecticide., Odorless white crystals formulated as dusts, granules, wettable powders, and sprays; [EXTOXNET], White solid.
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Solubility

In water, 260 mg/L at 25 °C, 200 g/kg acetone; 100 g/kg dichloromethane; 200 g/kg dioxane; 40 g/kg benzene; 10 g/kg ethanol, 350 ppm in hexane, In dichloromethane 200-300, acetone 15-200, methanol 75-100, ethyl acetate 60-75, p-xylene 11.7, n-hexane 0.225 (all in g/L, 20 °C), Solubility in kerosene 0.03%
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Density

1.25 g/cu cm at 20 °C
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Vapor Density

1.25
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Vapor Pressure

0.0000345 [mmHg], 4.6 mPa /3.45X10-5 mm Hg/ at 25 °C, 5x10-6 mmHg
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Color/Form

White powder, White solid, Colorless, crystalline solid

CAS No.

22781-23-3
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Melting Point

129.6 °C, "265 °F"
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

2,2-Dimethyl-4-hydroxy-1,3-benzodioxole (14 parts) in benzene (25 parts) was treated with methyl isocyanate (6 parts) and a few drops of triethylamine with cooling. After standing for 30 minutes, the crystals of 2,2-dimethyl-1,3-benzodioxol-4-yl N-methylcarbamate which formed were filtered off and washed with benzene then with petroleum (boiling point below 40° C.) to yield the pure compound as a white solid, melting point 129°-130° C. (16 parts, 85% yield).
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
Bendiocarb
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
Bendiocarb
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
Bendiocarb
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
Bendiocarb
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
Bendiocarb
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
Bendiocarb

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